Synthesis and Characterization of 3-Amino-3-methylbutanoic Acid: A Technical Guide
Synthesis and Characterization of 3-Amino-3-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, also known as β-aminoisovaleric acid, is a non-proteinogenic β-amino acid. Its structure, featuring a quaternary α-carbon, imparts unique conformational properties, making it a valuable building block in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. The incorporation of this amino acid can enhance metabolic stability and introduce specific structural constraints in peptide-based drugs. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of 3-Amino-3-methylbutanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-3-methylbutanoic acid is presented in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| CAS Number | 625-05-8[1][2][3] |
| Molecular Formula | C₅H₁₁NO₂[1][2] |
| Molecular Weight | 117.15 g/mol [1][2] |
| Melting Point | 232-233 °C[3] |
| Appearance | White to off-white crystalline solid or powder |
| IUPAC Name | 3-amino-3-methylbutanoic acid[1] |
Synthesis of 3-Amino-3-methylbutanoic Acid
The synthesis of 3-Amino-3-methylbutanoic acid can be effectively achieved through established methods for α,α-disubstituted amino acid synthesis, primarily the Bucherer-Bergs and Strecker syntheses, both of which utilize acetone (B3395972) as the starting material.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a two-step process that first involves the formation of a hydantoin (B18101) intermediate from a ketone, followed by hydrolysis to yield the desired amino acid. For 3-Amino-3-methylbutanoic acid, the intermediate is 5,5-dimethylhydantoin (B190458).
Workflow for Bucherer-Bergs Synthesis
Caption: Workflow for the Bucherer-Bergs synthesis of 3-Amino-3-methylbutanoic acid.
Experimental Protocols:
Step 1: Synthesis of 5,5-Dimethylhydantoin
This protocol is adapted from a well-established procedure for the synthesis of 5,5-dimethylhydantoin.
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Materials:
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Acetone cyanohydrin (1 mole)
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Ammonium (B1175870) carbonate (1.31 moles)
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Water
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Diethyl ether
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Procedure:
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In a suitable reaction vessel, thoroughly mix acetone cyanohydrin and freshly powdered ammonium carbonate.
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Warm the mixture on a steam bath, preferably in a fume hood, and stir continuously with a thermometer. The reaction is typically initiated at around 50°C and maintained between 68-80°C for approximately 3 hours.
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To drive the reaction to completion and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold until gas evolution ceases (approximately 30 minutes).
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Cool the reaction mixture, which should solidify upon cooling.
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Dissolve the solid residue in a minimal amount of hot water (e.g., 100 mL).
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Treat the hot solution with activated charcoal to decolorize, and then filter it through a pre-heated filter to prevent premature crystallization.
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Concentrate the filtrate by heating until crystals begin to form at the surface.
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Cool the solution in an ice bath to induce crystallization.
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Collect the white crystals of 5,5-dimethylhydantoin by suction filtration, wash with small portions of cold diethyl ether, and air dry.
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Further crops of crystals can be obtained by concentrating the mother liquor. The product can be recrystallized from boiling water for higher purity.
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Step 2: Hydrolysis of 5,5-Dimethylhydantoin to 3-Amino-3-methylbutanoic Acid
This is a general procedure for the alkaline hydrolysis of hydantoins.
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Materials:
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5,5-Dimethylhydantoin (1 mole)
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Barium hydroxide (B78521) octahydrate (or Sodium Hydroxide)
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Sulfuric acid (if using Ba(OH)₂) or Hydrochloric acid (if using NaOH)
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Ethanol
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-
Procedure:
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In a round-bottom flask, prepare a solution of 5,5-dimethylhydantoin in an aqueous solution of a strong base such as barium hydroxide or sodium hydroxide. The hydrolysis can be carried out by heating the mixture under reflux.
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Heat the mixture in an autoclave or a sealed reaction vessel at a temperature above 130°C to facilitate the ring opening of the hydantoin.
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After the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture.
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If barium hydroxide was used, carefully neutralize the excess base and precipitate barium sulfate (B86663) by the dropwise addition of sulfuric acid. Filter off the barium sulfate precipitate.
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If sodium hydroxide was used, neutralize the solution with hydrochloric acid to a pH between 5 and 8 to precipitate the amino acid.
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Concentrate the resulting solution under reduced pressure to induce crystallization of the 3-Amino-3-methylbutanoic acid.
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The crude amino acid can be purified by recrystallization from a water/ethanol mixture.
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Strecker Synthesis
The Strecker synthesis provides an alternative route to 3-Amino-3-methylbutanoic acid, proceeding through an α-aminonitrile intermediate.
Workflow for Strecker Synthesis
Caption: Workflow for the Strecker synthesis of 3-Amino-3-methylbutanoic acid.
Experimental Protocols:
Step 1: Synthesis of 2-Amino-2-methylpropanenitrile
This protocol is a general adaptation of the Strecker synthesis for a ketone.
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Materials:
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Acetone (1 mole)
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Ammonium chloride (1.2 moles)
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Sodium cyanide (1.1 moles)
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Ammonia (B1221849) solution
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Water
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-
Procedure:
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In a reaction vessel equipped with a stirrer and cooled in an ice bath, combine acetone and a solution of ammonium chloride in water.
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Add a solution of sodium cyanide in water to the cooled mixture while stirring.
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Add ammonia solution to the reaction mixture.
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Allow the reaction to stir at a low temperature (e.g., 0-5°C) for several hours, and then let it stand at room temperature for an extended period (e.g., overnight) to ensure the formation of the aminonitrile.
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The resulting aminonitrile can be extracted from the aqueous layer using an organic solvent like diethyl ether.
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The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-methylpropanenitrile.
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Step 2: Hydrolysis of 2-Amino-2-methylpropanenitrile
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Materials:
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2-Amino-2-methylpropanenitrile (1 mole)
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Concentrated Hydrochloric Acid or Sulfuric Acid
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Base for neutralization (e.g., ammonium hydroxide or sodium hydroxide)
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-
Procedure:
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Carefully add the crude 2-Amino-2-methylpropanenitrile to a concentrated acid solution (e.g., HCl or H₂SO₄).
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Heat the mixture under reflux for several hours to effect the hydrolysis of the nitrile group to a carboxylic acid.
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After cooling, carefully neutralize the reaction mixture with a base to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product.
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Collect the precipitated 3-Amino-3-methylbutanoic acid by filtration.
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The product can be purified by recrystallization from a water/ethanol mixture.
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Characterization of 3-Amino-3-methylbutanoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Amino-3-methylbutanoic acid. The following section outlines the expected analytical data.
Spectroscopic Data
¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (gem-dimethyl) | ~1.2-1.4 | Singlet | 6H |
| -CH₂- | ~2.4-2.6 | Singlet | 2H |
Note: The amine (-NH₂) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium (B1214612) exchange.
¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C =O (Carboxylic Acid) | ~175-180 |
| C (CH₃)₂ (Quaternary Carbon) | ~50-55 |
| -C H₂- | ~45-50 |
| -C H₃ (gem-dimethyl) | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-3-methylbutanoic acid is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad band, overlapping with C-H stretches |
| N-H stretch (Amine) | 3300-3500 | Medium to weak, may be broad |
| C-H stretch (Alkyl) | 2850-3000 | Medium to strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| N-H bend (Amine) | 1550-1650 | Medium |
| C-N stretch (Amine) | 1000-1250 | Medium |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of 3-Amino-3-methylbutanoic acid are listed below.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 118.08626 |
| [M+Na]⁺ | 140.06820 |
| [M-H]⁻ | 116.07170 |
| [M+NH₄]⁺ | 135.11280 |
| [M+K]⁺ | 156.04214 |
Conclusion
This technical guide has provided detailed methodologies for the synthesis of 3-Amino-3-methylbutanoic acid via the Bucherer-Bergs and Strecker reactions, including experimental protocols for the key steps. Furthermore, a comprehensive overview of the expected characterization data, including physicochemical properties and spectroscopic analysis, has been presented to aid researchers in the identification and quality control of this important β-amino acid. The workflows and data tables provided herein serve as a valuable resource for scientists and professionals engaged in drug development and peptide synthesis.
